molecular formula C13H17N B2715576 1-Phenethyl-1,2,3,6-tetrahydropyridine CAS No. 92039-54-8

1-Phenethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B2715576
CAS No.: 92039-54-8
M. Wt: 187.286
InChI Key: YIOOFSFSYIFVGA-UHFFFAOYSA-N
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Description

1-Phenethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a phenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1,2,3,6-tetrahydropyridine can be synthesized through the reduction of 1-phenethylpyridinium bromides. The starting materials, 1-phenethylpyridinium bromides, are obtained by quaternization reactions of pyridine and its analogs with phenethyl bromide . The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine and phenethyl derivatives.

Scientific Research Applications

1-Phenethyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

Comparison with Similar Compounds

1-Phenethyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural configuration, which allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

1-(2-phenylethyl)-3,6-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOOFSFSYIFVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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